A Technical Guide to 1-N-Boc-Pentane-1,3-diamine Hydrochloride: A Versatile Intermediate in Modern Drug Discovery
A Technical Guide to 1-N-Boc-Pentane-1,3-diamine Hydrochloride: A Versatile Intermediate in Modern Drug Discovery
Introduction: Navigating Complexity in Amine Chemistry
In the intricate landscape of pharmaceutical synthesis, the precise control of reactive functional groups is paramount to the successful construction of complex molecular architectures. Among these, the amine group, with its inherent nucleophilicity and basicity, presents both a cornerstone for building molecular diversity and a significant challenge in multistep synthetic pathways. The strategic use of protecting groups is therefore not merely a convenience but a fundamental necessity. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines, valued for its stability under a range of conditions and its facile, acid-labile removal.[1]
This technical guide provides an in-depth exploration of 1-N-Boc-pentane-1,3-diamine hydrochloride (CAS No: 210240-75-8), a mono-protected diamine that serves as a valuable building block for medicinal chemists and drug development professionals.[2][3] Its structure, featuring a protected primary amine and a free secondary amine as a hydrochloride salt, allows for selective functionalization, opening avenues for the synthesis of novel therapeutics. We will delve into its chemical properties, synthesis, and applications, offering field-proven insights into its utility in modern drug discovery.
Core Chemical and Physical Properties
1-N-Boc-Pentane-1,3-diamine hydrochloride, also known as tert-butyl N-(3-aminopentyl)carbamate hydrochloride, is a derivative of 1,3-diaminopentane where one of the amino groups is protected by a tert-butoxycarbonyl group.[4] The hydrochloride salt form enhances its stability and handling characteristics.
| Property | Value | Reference |
| CAS Number | 210240-75-8 | [2][3] |
| Molecular Formula | C10H23ClN2O2 | [4] |
| Molecular Weight | 238.75 g/mol | [4] |
| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from similar compounds |
The parent compound, 1,3-diaminopentane, is a colorless liquid with a molecular weight of 102.18 g/mol .[5]
The Chemistry of the Boc Protecting Group: A Strategic Choice
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in organic synthesis. Its widespread use stems from its ability to render the protected amine inert to a wide range of nucleophilic and basic conditions, while being readily cleavable under mild acidic conditions.
Mechanism of Protection
The most common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.
Caption: General mechanism of amine protection using (Boc)₂O.
Mechanism of Deprotection
The acid-lability of the Boc group is its defining characteristic. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of the free amine. The intermediate carbamic acid readily decarboxylates.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Synthesis Protocol: Selective Mono-Protection of 1,3-Diaminopentane
Achieving selective mono-protection of a diamine is a common challenge in organic synthesis. A robust and scalable method involves the in situ generation of the mono-hydrochloride salt of the diamine, which deactivates one of the amino groups towards Boc protection.[6][7]
Experimental Protocol
This protocol is a generalized procedure based on established methods for the selective mono-Boc protection of diamines.[6][7]
Materials:
-
1,3-Diaminopentane
-
Chlorotrimethylsilane (TMSCl) or Thionyl chloride (SOCl₂)
-
Anhydrous Methanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Diethyl ether
Procedure:
-
Diamine Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-diaminopentane (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.
-
In Situ HCl Generation: Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. The reaction of TMSCl with methanol generates HCl in situ, which will protonate one of the amine groups of the diamine. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Boc Protection: To the solution containing the mono-protonated diamine, add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-1,3-diaminopentane.
-
-
Formation of Hydrochloride Salt:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 1-N-Boc-pentane-1,3-diamine hydrochloride.
-
Analytical Characterization
¹H NMR Spectroscopy:
-
Boc group: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.
-
Pentane backbone: A series of multiplets corresponding to the methylene (-CH₂-) and methine (-CH-) protons. The protons adjacent to the nitrogen atoms will be shifted downfield.
-
Amine protons: Broad signals for the -NH- and -NH₃⁺ protons, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy:
-
Boc group: Resonances for the quaternary carbon at ~80 ppm and the carbonyl carbon at ~156 ppm.
-
Pentane backbone: Signals corresponding to the five carbon atoms of the pentane chain.
Infrared (IR) Spectroscopy:
-
N-H stretching: A broad band in the region of 3300-3000 cm⁻¹ corresponding to the amine and ammonium groups.
-
C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ for the carbamate carbonyl.
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (after loss of HCl) and characteristic fragmentation patterns, including the loss of the tert-butyl group.
Applications in Drug Discovery and Medicinal Chemistry
Mono-protected diamines like 1-N-Boc-pentane-1,3-diamine hydrochloride are invaluable building blocks in the synthesis of a wide array of biologically active molecules.[9] The presence of a free amine allows for further elaboration of the molecular structure, while the protected amine prevents unwanted side reactions.
Key Application Areas:
-
Scaffold for Combinatorial Libraries: The differential reactivity of the two amine groups makes this compound an ideal starting material for the creation of combinatorial libraries of small molecules for high-throughput screening.
-
Synthesis of Polyamines and Analogues: Polyamines play crucial roles in cell growth and proliferation. This intermediate can be used to synthesize novel polyamine analogues with potential applications in cancer therapy and as enzyme inhibitors.
-
Linker Chemistry: The diamine structure is well-suited for use as a linker to connect different molecular fragments, for example, in the development of antibody-drug conjugates (ADCs) or PROTACs.[]
-
Development of Novel Therapeutics: The pentane backbone provides a flexible carbon chain that can be incorporated into drug candidates targeting a variety of receptors and enzymes. For instance, diamine-containing structures are found in drugs targeting protozoan infections.[11]
Caption: Synthetic utility of 1-N-Boc-pentane-1,3-diamine HCl.
Safety and Handling
The safety profile of 1-N-Boc-pentane-1,3-diamine hydrochloride should be considered in the context of its parent compound, 1,3-diaminopentane, and the Boc protecting group. 1,3-Diaminopentane is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[5] It is also harmful if inhaled or swallowed and may cause skin sensitization.[5]
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
1-N-Boc-pentane-1,3-diamine hydrochloride is a strategically important synthetic intermediate that provides a gateway to a diverse range of complex molecules for drug discovery and development. Its utility lies in the orthogonal reactivity of its two amino groups, enabled by the robust and selectively cleavable Boc protecting group. By understanding its chemical properties, mastering its synthesis, and appreciating its potential applications, researchers can effectively leverage this versatile building block to advance the frontiers of medicinal chemistry.
References
- Huateng Pharma. (n.d.). 1-N-Boc-Pentane-1,3-diamine hydrochloride.
- 2a biotech. (n.d.). 1-N-BOC-PENTANE-1,3-DIAMINE HYDROCHLORIDE.
- Chem-Space. (n.d.). 1-N-Boc-Pentane-1,3-diamine hydrochloride.
-
PubChem. (n.d.). 1,3-Diaminopentane. National Center for Biotechnology Information. Retrieved from [Link].
- INVISTA. (2013).
- Thermo Fisher Scientific. (n.d.).
- The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
- Guidechem. (n.d.). N-BOC-1,3-DIAMINOPROPANE HYDROCHLORIDE 127346-48-9 wiki.
- ChemicalBook. (n.d.). N-Boc-1,3-propanediamine synthesis.
- Ali, M. A., et al. (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry, 13(1), 1-13.
- BOC Sciences. (n.d.). CAS 589-37-7 1,3-DIAMINOPENTANE.
- Salvatore, R. N., et al. (2001). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
- Life Chemicals. (2021). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27.
- Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Sigma-Aldrich. (n.d.). N-Boc-1,3-propanediamine.
- Porcheddu, A., Giacomelli, G., & De Luca, L. (2012). New Pentamidine Analogues in Medicinal Chemistry. Current medicinal chemistry, 19(34), 5819–5836.
- MDPI. (2021).
- MDPI. (2021).
- Chem-Impex. (n.d.). N-Boc-1,3-diaminopropane.
- ChemicalBook. (n.d.). N-Boc-1,3-propanediamine.
- BenchChem. (n.d.). A Technical Guide to the First Synthesis of N-Boc-Nortropinone.
- TCI Chemicals. (n.d.). N-(tert-Butoxycarbonyl)-1,3-diaminopropane.
Sources
- 1. 68621-88-5|tert-Butyl (3-aminophenyl)carbamate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride | 1983858-46-3 [sigmaaldrich.com]
- 3. tert-butyl (S)-(3-aminobutyl)carbamate hydrochloride | C9H21ClN2O2 | CID 86767480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Diaminopentane | C5H14N2 | CID 102444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 11. New pentamidine analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
